Methyl 2-[1-(1,3-benzodioxole-5-carbonylamino)cyclopentyl]acetate
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Overview
Description
Methyl 2-[1-(1,3-benzodioxole-5-carbonylamino)cyclopentyl]acetate is a synthetic organic compound characterized by its unique structural features, including a benzodioxole moiety and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-(1,3-benzodioxole-5-carbonylamino)cyclopentyl]acetate typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Amidation Reaction: The benzodioxole-5-carboxylic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride reacts with cyclopentylamine to form the amide linkage.
Esterification: The final step involves the esterification of the resulting amide with methyl bromoacetate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzodioxole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction of the amide group can be achieved using lithium aluminum hydride, resulting in the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Primary amines.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 2-[1-(1,3-benzodioxole-5-carbonylamino)cyclopentyl]acetate serves as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators. Research has indicated potential anticancer properties, as derivatives of benzodioxole have been studied for their cytotoxic effects against various cancer cell lines .
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specific properties. Its stability and reactivity make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism by which Methyl 2-[1-(1,3-benzodioxole-5-carbonylamino)cyclopentyl]acetate exerts its effects is largely dependent on its interaction with biological targets. The benzodioxole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in therapeutic effects such as anticancer activity through the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[1-(1,3-benzodioxole-5-carbonylamino)cyclohexyl]acetate: Similar structure but with a cyclohexyl group instead of cyclopentyl.
Methyl 2-[1-(1,3-benzodioxole-5-carbonylamino)cyclobutyl]acetate: Contains a cyclobutyl group, offering different steric and electronic properties.
Uniqueness
Methyl 2-[1-(1,3-benzodioxole-5-carbonylamino)cyclopentyl]acetate is unique due to its specific combination of the benzodioxole and cyclopentyl groups. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-[1-(1,3-benzodioxole-5-carbonylamino)cyclopentyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-20-14(18)9-16(6-2-3-7-16)17-15(19)11-4-5-12-13(8-11)22-10-21-12/h4-5,8H,2-3,6-7,9-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFRYCHSUSAYEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCCC1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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